![molecular formula C10H10F3NO B3089859 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine CAS No. 1200798-12-4](/img/structure/B3089859.png)
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis
The synthesis of compounds related to 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine has been a subject of study due to their potential applications in various fields. For instance, the multigram synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, a compound closely related to 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine, has been achieved through a key step involving the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride. This process allowed for the preparation of twenty grams of the target product in a single batch, demonstrating the scalability of the synthesis process (Bezdudny et al., 2011).
Mechanistic Studies
Another area of interest is the exploration of mechanistic aspects of reactions involving cyclopropanamine derivatives. For example, studies on the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamines under aerobic conditions have led to the exclusive formation of previously unknown oxygen adducts. This research has not only expanded the understanding of the reactivity of N-alkyl-N-cyclopropylamine derivatives but also provided valuable insights into the mechanisms of heteroatom-oxidizing enzymes, which could have implications for future biochemical applications (Wimalasena et al., 2001).
Organic Chemistry and Catalysis
Cyclopropanamine compounds, including those related to 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine, have also found use in organic chemistry and catalysis. For instance, cyclopropenimines have been used as catalysts in enantioselective Mannich reactions, demonstrating the utility of cyclopropylamine derivatives in facilitating chemical transformations with high levels of control over the product stereochemistry (Bandar & Lambert, 2013).
Propiedades
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUYWNRWUVYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

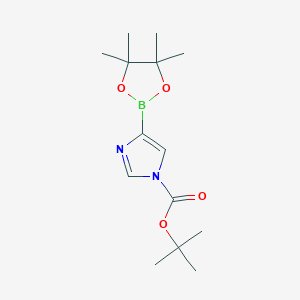
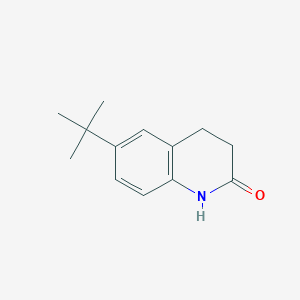
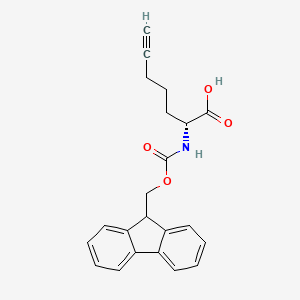
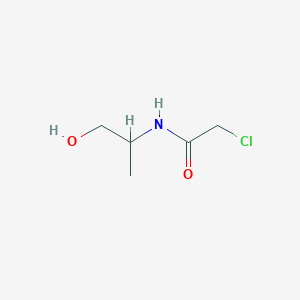
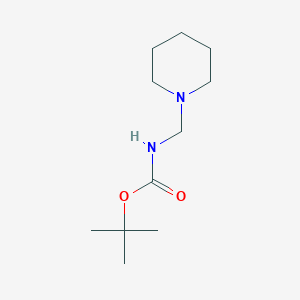
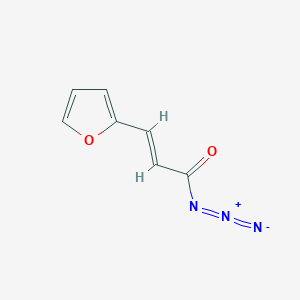
![(4-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3089810.png)
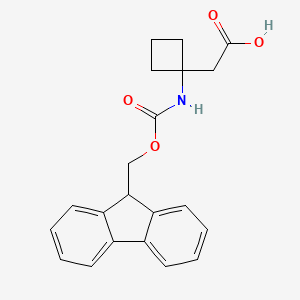
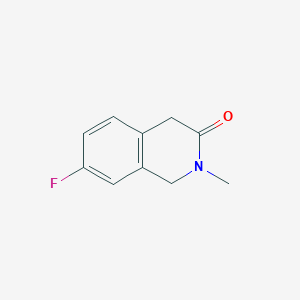
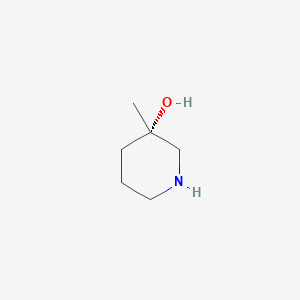
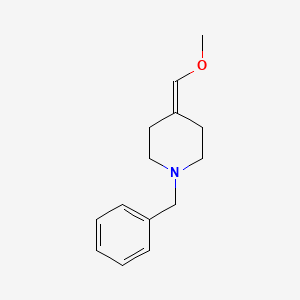
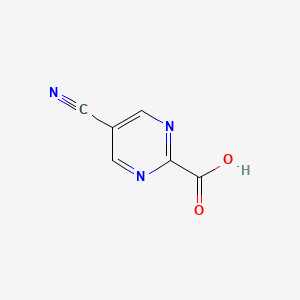
![2,2,2-trifluoro-N-[6-(hydroxyimino)-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl]acetamide](/img/structure/B3089849.png)
![6,7,8,9-tetrahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(5H)-one](/img/structure/B3089854.png)